Azet-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106104-47-6 |
|---|---|
Molecular Formula |
C3H3NO |
Molecular Weight |
69.06 g/mol |
IUPAC Name |
1H-azet-2-one |
InChI |
InChI=1S/C3H3NO/c5-3-1-2-4-3/h1-2H,(H,4,5) |
InChI Key |
FADJIMDKDQYNCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Azet 2 1h One and Its Derivatives
Classical and Established Synthetic Routes to Azetidinones
Established methods for the construction of the four-membered azetidinone ring have been foundational in heterocyclic chemistry. These routes typically involve the formation of one or two of the ring's bonds through cyclization or cycloaddition reactions.
Cyclization of β-Amino Acids
The intramolecular cyclization of β-amino acids and their ester derivatives represents a direct and fundamental approach to the azetidinone ring. This method involves the formation of the amide bond that defines the lactam.
One effective protocol involves the clean cyclization of β-amino acids into β-lactams using diphenylphosphoryl chloride. jgtps.com For instance, N-benzyl-3-aminobutyric acid can be converted to N-benzyl-2-azitidinone in a 72% yield. jgtps.com Another variation employs lithium di-isopropyl amide (LDA) to facilitate the cyclization of chiral β-amino esters, resulting in the formation of 2-azetidinones in quantitative yields. medwinpublishers.com The choice of activating agent and reaction conditions is crucial for achieving high yields and preventing side reactions. The Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), is a classic method for producing β-amino acids, which can then be cyclized. farmaciajournal.com
Synthesis from Substituted Azetidines
The transformation of pre-existing azetidine (B1206935) rings into azetidinones provides an alternative synthetic pathway. This often involves oxidation at the C-2 position of the azetidine ring.
A notable method involves the conversion of an N-substituted azetidine-2-carboxylic acid into the corresponding azetidinone. jgtps.com This transformation proceeds through a sequence that generates a dicarbanion intermediate, which is then oxidatively decarboxylated to yield the target azetidinone. jgtps.com Additionally, C-3 functionalized azetidin-2-ones can be reduced with reagents like sodium borohydride (B1222165) (NaBH₄) to diastereoselectively produce 2,3-disubstituted 1-arylazetidines. rsc.org
Approaches from Aziridine (B145994) Precursors
Aziridines, as strained three-membered rings, serve as valuable precursors for the synthesis of four-membered azetidinones through ring expansion reactions. This strategy typically involves the carbonylation of the aziridine ring.
One such method treats an aziridine derivative with lithium iodide, followed by the addition of nickel tetracarbonyl and finally solid iodine. jgtps.com This sequence results in the carbonylation of the less substituted C-N bond. For example, 1-benzyl-4-methylaziridine is converted to 1-benzyl-4-methyl-2-azetidinone in a 50% yield via this procedure. jgtps.com Another approach involves the thermal isomerization of aziridines. The base-promoted cyclization of dibromo amino esters can lead to kinetically favored aziridines, which can then be thermally isomerized to the thermodynamically more stable azetidines by refluxing in a solvent like DMSO. rsc.org The synthesis of the aziridine precursors themselves can be achieved through various means, including the Gabriel-Cromwell strategy starting from aryl vinyl ketones or from epoxides. metu.edu.trillinois.edu
Table 1: Summary of Classical Synthetic Routes to Azetidinones
| Method | Precursor | Key Reagents/Conditions | Product |
|---|---|---|---|
| Cyclization | β-Amino Acids | Diphenylphosphoryl chloride | β-Lactam (Azetidinone) jgtps.com |
| Chiral β-Amino Esters | Lithium di-isopropyl amide (LDA) | 2-Azetidinone medwinpublishers.com | |
| From Azetidines | N-Substituted Azetidine-2-carboxylic acid | Lithium diisopropylamide (for dicarbanion formation), oxidative decarboxylation | Azetidinone jgtps.com |
| From Aziridines | Aziridine derivative | Lithium iodide, Nickel tetracarbonyl, Iodine | 2-Azetidinone jgtps.com |
| Dibromo amino esters | Base, then heat (e.g., reflux in DMSO) | Azetidine (via aziridine isomerization) rsc.org |
Contemporary and Catalytic Approaches for Azet-2(1H)-one Synthesis
Modern synthetic chemistry has introduced more sophisticated and efficient catalytic methods for constructing unsaturated this compound and 2-azetine rings. These often involve tandem or multicomponent reactions that build molecular complexity in a single step.
Copper-Catalyzed Tandem Reactions Involving Alkyne-Azide Cycloadditions
Copper catalysis has proven highly effective in the synthesis of nitrogen-containing heterocycles. A significant contemporary strategy for forming functionalized azet-2(1H)-ones is a copper-catalyzed tandem reaction. nih.gov This multicomponent reaction utilizes readily available terminal alkynes, sulfonyl azides, and heterocummulenes to produce highly functionalized azet-2(1H)-ones and their thione analogues in moderate to good yields. nih.gov
The process is believed to involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which generates a ketenimine intermediate. researchgate.net This reactive intermediate can then undergo a [2+2] cycloaddition with another in situ generated species to form the four-membered ring. researchgate.netresearchgate.net This one-pot procedure offers an efficient pathway to complex this compound structures from simple starting materials. nih.gov
Phosphine-Promoted Tandem Reactions (e.g., Aza-Michael Addition/Wittig Reaction) for 2-Azetine Formation
An efficient and direct route to polyfunctionalized 2-azetines (1,2-dihydroazetes) has been developed using phosphine-promoted tandem reactions. researchgate.netresearchgate.netnih.govacs.org This methodology involves an aza-Michael addition followed by an intramolecular Wittig reaction. researchgate.netacs.org
The reaction typically uses dialkyl acetylenedicarboxylates (DAADs) and N-protected trifluoroacetamides. acs.org The phosphine (B1218219) catalyst initiates the sequence, leading to the formation of a phosphorus ylide, which then undergoes an intramolecular Wittig reaction to close the four-membered ring and yield the 2-azetine product. acs.org A key advantage of this method is that it can be rendered catalytic in phosphine through the in situ reduction of the phosphine oxide byproduct using a reducing agent like phenylsilane. researchgate.netnih.govacs.orgacs.org The presence of electron-withdrawing groups on the resulting 2-azetine backbone enhances stability by preventing the 4π-electrocyclic ring opening to the corresponding azadiene. acs.org
Table 2: Overview of Contemporary Catalytic Syntheses
| Method | Catalyst/Promoter | Reactants | Intermediate | Product |
|---|---|---|---|---|
| Copper-Catalyzed Tandem Reaction | Copper(I) | Terminal alkynes, Sulfonyl azides, Heterocummulenes | Ketenimine researchgate.net | Functionalized this compound nih.gov |
| Phosphine-Promoted Tandem Reaction | Phosphine (stoichiometric or catalytic) | Dialkyl acetylenedicarboxylates, N-protected amides | Phosphorus ylide acs.org | Polyfunctionalized 2-Azetine researchgate.netacs.org |
[2+2] Cycloaddition Reactions (e.g., between Imines and Ketenimines)
The [2+2] cycloaddition reaction is a cornerstone in the synthesis of four-membered ring systems. A classic example is the Staudinger ketene-imine cycloaddition, which has been a principal method for creating 2-azetidinone rings for over a century. researchgate.net This reaction typically involves the nucleophilic attack of an imine nitrogen on the sp-hybridized carbon of a ketene (B1206846), forming a zwitterionic intermediate that subsequently cyclizes. researchgate.net
More contemporary strategies have expanded this concept to the reaction between imines and ketenimines, which can be generated in situ. A notable method involves a copper-catalyzed multicomponent reaction. thieme-connect.comnih.gov In this approach, ketenimine intermediates are formed from the reaction of terminal alkynes and sulfonyl azides. These reactive intermediates are then trapped by imines, which can also be generated in situ, to yield functionalized azet-2(1H)-imine derivatives. researchgate.netresearchgate.net
A specific protocol details the reaction between terminal alkynes, sulfonyl azides, trichloroacetonitrile, and sodium arylsulfinates in N,N-dimethylformamide (DMF) at room temperature. thieme-connect.comresearchgate.net This copper-catalyzed, four-component coupling reaction produces N-[3-aryl(alkyl)-4-arylazet-2(1H)-ylidene]arene(alkane)sulfonamides in moderate to good yields. thieme-connect.com The use of various terminal alkynes and sulfonyl azides (both aromatic and aliphatic) demonstrates the versatility of this method. thieme-connect.com
Table 1: Synthesis of Azet-2(1H)-imine Derivatives via [2+2] Cycloaddition
| Entry | Alkyne (1) | Sulfonyl Azide (2) | Arylsulfinate (4) | Product (7) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| a | Phenylacetylene | p-Tosyl azide | Sodium p-tolylsulfinate | 4-Methyl-N-[3-phenyl-4-tosylazet-2(1H)-ylidene]benzenesulfonamide | 84 | |
| b | Phenylacetylene | Benzenesulfonyl azide | Sodium p-tolylsulfinate | 4-Methyl-N-[3-phenyl-4-(phenylsulfonyl)azet-2(1H)-ylidene]benzenesulfonamide | 80 | thieme-connect.com |
| c | Phenylacetylene | Methanesulfonyl azide | Sodium p-tolylsulfinate | 4-Methyl-N-[3-phenyl-4-(methylsulfonyl)azet-2(1H)-ylidene]benzenesulfonamide | 75 | thieme-connect.com |
| d | 4-Methylphenylacetylene | p-Tosyl azide | Sodium p-tolylsulfinate | 4-Methyl-N-[3-(p-tolyl)-4-tosylazet-2(1H)-ylidene]benzenesulfonamide | 82 | thieme-connect.com |
| e | Phenylacetylene | Benzenesulfonyl azide | Sodium benzenesulfinate | N-[3-Phenyl-4-(phenylsulfonyl)azet-2(1H)-ylidene]benzenesulfonamide | 73 | |
| f | Phenylacetylene | Methanesulfonyl azide | Sodium benzenesulfinate | N-[3-Phenyl-4-(phenylsulfonyl)azet-2(1H)-ylidene]methanesulfonamide | 70 | |
| g | 4-Methoxyphenylacetylene | p-Tosyl azide | Sodium p-tolylsulfinate | 4-Methyl-N-[3-(4-methoxyphenyl)-4-tosylazet-2(1H)-ylidene]benzenesulfonamide | 85 | thieme-connect.com |
| h | 1-Hexyne | p-Tosyl azide | Sodium p-tolylsulfinate | 4-Methyl-N-[3-butyl-4-tosylazet-2(1H)-ylidene]benzenesulfonamide | 65 | thieme-connect.com |
Metal-Mediated Coupling Reactions (e.g., Titanium(II)-mediated Azirine Coupling, Palladium-mediated Carbonylation)
Metal-mediated reactions offer powerful and versatile routes for constructing heterocyclic scaffolds. thieme-connect.de Transition metals like titanium and palladium have been employed in unique coupling strategies to synthesize nitrogen-containing rings. nih.govrsc.org
Titanium(II)-mediated Azirine Coupling 2H-Azirines serve as versatile precursors for N-heterocycles through reactions mediated by low-valent titanium complexes. nih.gov Research has shown that reacting a Cp₂Ti(BTMSA) (BTMSA = bis(trimethylsilyl)acetylene) complex with various 2H-azirines leads to the formation of diazatitanacyclohexenes. nih.gov The proposed mechanism involves an initial oxidative addition of the Ti(II) species into the C–N bond of the azirine, creating an azatitanacyclobutene intermediate. This intermediate then undergoes a C=N insertion with a second molecule of azirine to yield the final diazatitanacyclohexene product. nih.gov
The stability and subsequent reactivity of these organometallic products depend on the substituents of the starting azirine. For instance, the methyl-substituted diazatitanacyclohexene derived from 2-methyl-3-phenyl-2H-azirine is thermally robust. nih.gov In contrast, a phenyl-substituted analogue fragments to produce an azabutadiene and a nitrile. nih.gov These intermediates can be further manipulated; protonolysis of a diazatitanacyclohexene with methanol (B129727) was found to produce 2,4-dimethyl-3,5-diphenyl-1H-pyrrole. nih.gov
Palladium-mediated Carbonylation Palladium-catalyzed carbonylation reactions are a highly effective method for introducing a carbonyl group and constructing carbonyl-containing compounds. researchgate.netnih.gov This strategy involves the insertion of carbon monoxide (CO) into a molecule, often followed by an intramolecular cyclization to form a heterocyclic ring. rsc.org While direct synthesis of this compound via this method is less common, the principles are well-demonstrated in the synthesis of related N-heterocyclic ketones.
For example, a palladium-catalyzed 1,2-amino carbonylation of 1,3-dienes with specific 2-iodoanilines has been developed to construct 2,3-dihydroquinolin-4(1H)-one scaffolds in good yields. rsc.org Similarly, palladium catalysis facilitates the carbonylative cyclization of 1,7-enynes to build polycyclic 3,4-dihydroquinolin-2(1H)-one structures. researchgate.net Another application is the synthesis of 1,3,4-oxadiazol-2(3H)-ones from hydrazide precursors, where CO is inserted between two nitrogen atoms during an intramolecular cyclization. rsc.org These examples showcase the utility of palladium-mediated carbonylation in forming cyclic ketones, a strategy with potential applications for this compound ring systems. rsc.orgresearchgate.netrsc.org
Asymmetric Synthesis of Chiral this compound Derivatives
The development of asymmetric methods to produce enantiomerically pure compounds is a significant goal in modern organic synthesis, particularly for molecules with potential biological relevance. jchemlett.comnih.gov Chiral 1,2-diamines and aziridines are crucial structural motifs in many natural products and also serve as powerful ligands or organocatalysts in asymmetric reactions. nih.govjchemlett.com Strategies developed for these related N-heterocycles provide a framework for the potential asymmetric synthesis of chiral this compound derivatives.
Key strategies often rely on the use of a chiral catalyst to control the stereochemical outcome of a reaction. Examples include:
Copper(I)-Catalyzed Reactions: Chiral copper(I) complexes have been used for the asymmetric addition of nucleophiles. For instance, a Cu(I)-catalyzed asymmetric α-addition of ketimines to N-Boc-aldimines has been developed to produce chiral anti-1,2-diamine derivatives with high enantioselectivity. nih.gov Similarly, chiral N,N′-dioxide/Cu(II) complexes can catalyze the asymmetric nucleophilic addition to 2H-azirines, affording chiral aziridines in high yields and excellent enantiomeric purity. jchemlett.com
Chiral Organocatalysis: Non-metal catalysts derived from natural products like cinchona alkaloids can also induce asymmetry. These have been employed in reactions involving 2-azaallyl anions, directing them toward specific stereoselective additions. nih.gov
Although direct catalytic asymmetric synthesis of chiral azet-2(1H)-ones is a developing area, the principles established in the synthesis of other chiral nitrogen-containing rings, such as aziridines and diamines, highlight promising avenues. nih.govjchemlett.com These methods, which precisely control the formation of stereocenters using chiral metal complexes or organocatalysts, are directly applicable to the challenges posed by the synthesis of chiral this compound structures.
Accelerated ("Turbo") Synthetic Methodologies
In response to the need for rapid and efficient synthesis, particularly in the pharmaceutical industry, accelerated or "turbo" synthetic methodologies have been developed. connectjournals.com These high-speed strategies aim to reduce reaction times, improve production efficiency, and enable a quicker response to therapeutic needs. connectjournals.com Such methods have been applied to the synthesis of 2-azetidones, the saturated analogues of azet-2(1H)-ones. connectjournals.com
Instead of relying on traditional, often slow, refluxing conditions, these accelerated techniques utilize alternative energy sources to drive the reaction. connectjournals.com Methods employed in the high-speed construction of 2-azetidones include:
Ultrasonicating: Using high-frequency sound waves to induce cavitation, which creates localized high-pressure and high-temperature zones, accelerating the reaction.
Mechanical Shaking: Vigorously agitating the reaction mixture to increase molecular collisions and reaction rates.
Magnetic Stirring: While common, its application in a "turbo" context implies optimizing the process for maximum speed and efficiency.
These turbo synthetic approaches have been shown to contribute significantly to the efficient preparation of pharmaceutically important 2-azetidones, highlighting their potential for the synthesis of this compound and its derivatives as well. connectjournals.com
Reactivity and Reaction Mechanisms of Azet 2 1h One
Ring-Opening Reactions
Ring-opening reactions are a characteristic feature of Azet-2(1H)-one and its derivatives, providing pathways to diverse molecular architectures. These transformations are typically driven by the release of ring strain and can be initiated by nucleophiles, bases, or photochemical energy.
The β-lactam ring is susceptible to cleavage by nucleophiles, with base-promoted hydrolysis being a fundamental reaction pathway. The mechanism of alkaline hydrolysis of the azetidin-2-one (B1220530) ring is a subject of extensive study, often modeled using semiempirical and ab initio computational methods. researchgate.netuliege.be In a base-catalyzed, bimolecular mechanism, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the β-lactam. researchgate.net This leads to the formation of a tetrahedral intermediate, followed by the cleavage of the amide bond to yield a β-amino acid. mdpi.com
The presence of substituents on the azetidinone ring can significantly influence the reaction's course. For instance, in studies of 1,4-bis(alkoxycarbonyl)azetidin-2-ones, it was observed that under basic hydrolysis conditions, the ester function at the C4 position is preferentially hydrolyzed over the cleavage of the β-lactam ring. uliege.be This selectivity is attributed to the electronic effects of the N1 alkoxycarbonyl substituent, which is not sufficiently electron-withdrawing to favor nucleophilic attack on the lactam carbonyl over the ester carbonyl. uliege.be
Methanolysis, the cleavage of a compound by reaction with methanol (B129727), proceeds via a similar nucleophilic attack mechanism. Studies on the methoxide-catalyzed solvolysis of related compounds have provided kinetic data and mechanistic insights. upce.cz The reaction rate is dependent on the concentration of the methoxide (B1231860) ion and the electronic nature of the substituents on the ring. upce.cz
| Azetidinone Derivative | Reagents & Conditions | Primary Product | Key Finding | Reference |
|---|---|---|---|---|
| Azetidin-2-one (model) | OH⁻ (alkaline hydrolysis) | β-amino acid | Proceeds via a bimolecular, acyl-cleavage mechanism. researchgate.net | researchgate.net |
| 1,4-bis(alkoxycarbonyl)azetidin-2-ones | Basic hydrolysis (phosphate buffer) | C4-carboxy-azetidin-2-one | Preferential hydrolysis of the C4-ester function over β-lactam ring cleavage. uliege.be | uliege.be |
| N-arylsulfonylazetidinones with C4-alkoxycarbonyl | Basic hydrolysis (phosphate buffer) | β-lactam ring cleavage product | The N1-arylsulfonyl group activates the lactam carbonyl for nucleophilic attack. uliege.be | uliege.be |
| Poly(ethylene terephthalate) (PET) - an analogy for ester cleavage | K₂CO₃, Methanol, Dichloromethane, 25 °C | Dimethyl terephthalate (B1205515) (DMT) | Catalytic methanolysis can proceed at ambient temperatures with low activation energy (66.5 kJ mol⁻¹). rsc.org | rsc.org |
Photochemistry offers a powerful method to induce transformations in the this compound ring, often leading to isomerization products not accessible through thermal pathways. Irradiation with UV light can promote the ring to an excited state, facilitating bond cleavages and rearrangements. cdnsciencepub.com A common photochemical reaction is the isomerization of this compound to an open-ring ketene (B1206846) intermediate. psu.edu
For example, the photochemical generation of 1-methylthis compound has been reported to lead to its ready isomerization into (methyliminomethyl)ketene. psu.edu More detailed studies on benzoazetinone, a fused-ring analogue, have demonstrated a photoreversible conversion. Upon UV irradiation (λ = 278 nm), matrix-isolated isatin (B1672199) undergoes decarbonylation to form both the closed-ring benzoazetinone and its open-ring isomer, α-iminoketene. acs.org Subsequent irradiation with green light (λ = 532 nm) shifts the equilibrium back towards the closed-ring benzoazetinone, while further UV light (λ = 305 nm) favors the open-ring isomer. acs.org This demonstrates that specific wavelengths can be used to control the isomerization pathway.
The multiplicity of the excited state (singlet or triplet) can also determine the reaction outcome. cdnsciencepub.com In some cases, direct irradiation leads to cleavage products via an excited singlet state, whereas sensitized irradiation promotes dimerization via a triplet excited state. cdnsciencepub.com
| Compound | Conditions | Intermediate/Product | Key Observation | Reference |
|---|---|---|---|---|
| 1-Methylthis compound | Photochemical generation | (Methyliminomethyl)ketene | Demonstrates ready isomerization of the azetone to a ketene. psu.edu | psu.edu |
| Isatin (precursor) | UV irradiation (λ = 278 nm), Ar matrix | Benzoazetinone and α-iminoketene | Photodecarbonylation leads to a mixture of closed- and open-ring isomers. acs.org | acs.org |
| Benzoazetinone / α-iminoketene mixture | Irradiation (λ = 532 nm) | Increased Benzoazetinone | The isomerization is photoreversible and wavelength-dependent. acs.org | acs.org |
| 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyridone | Direct irradiation (2537 Å) | Cleavage products | Reaction proceeds via an excited singlet state. cdnsciencepub.com | cdnsciencepub.com |
| 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyridone | Sensitized irradiation (Acetophenone, 3500 Å) | Cyclobutane dimer | Reaction proceeds via a triplet excited state. cdnsciencepub.com | cdnsciencepub.com |
Base-Promoted Hydrolysis and Methanolysis
Elucidation of Reaction Intermediates
The transient nature of species formed during the reactions of this compound necessitates indirect methods and computational studies for their characterization. Key proposed intermediates include azetones and ketenimines, which help explain the formation of observed final products.
The term "azetone" has been used historically to refer to the this compound structure. psu.edu Its intervention as a transient intermediate has been proposed in numerous thermal and photochemical reactions. psu.edu For instance, the irradiation of a mesoionic thiazolium-4-olate in the presence of a desulfurization agent was interpreted as proceeding through a bicyclic intermediate that collapses to an azetone (this compound derivative), which subsequently isomerizes to a ketene before undergoing internal cyclization to form a quinolinone. psu.edu
Ketenimines are another class of crucial reactive intermediates formed from this compound and its precursors. researchgate.netresearchgate.net They are characterized by the C=C=N functional group. The synthesis of functionalized azet-2(1H)-imines can be achieved through the [2+2] cycloaddition of imines and ketenimine intermediates, where the ketenimines are generated in situ from terminal alkynes and sulfonyl azides. researchgate.net Photochemical rearrangement of isoxazoles has also been developed as a method to generate highly reactive ketenimines, which were previously only observed spectroscopically. nih.gov These studies confirm that ketenimines are viable, and sometimes isolable, intermediates in modern organic synthesis. researchgate.netnih.gov
While not directly documented as intermediates in the reactions of pre-formed this compound in the reviewed literature, azatitanacyclobutene intermediates are significant in the metal-mediated synthesis of related nitrogen heterocycles. These species highlight a potential pathway for transformations involving four-membered nitrogen-containing rings under transition metal catalysis.
In the context of pyrrole (B145914) synthesis, a titanium-catalyzed formal [2+2+1] reaction of alkynes and diazenes has been studied. researchgate.net The proposed mechanism proceeds through a Ti(II)/Ti(IV) redox catalytic cycle. A key step involves the [2+2] coupling of an alkyne with a titanium-imido complex to form an azatitanacyclobutene intermediate. This intermediate then undergoes a second alkyne insertion followed by reductive elimination to yield the final pyrrole product. researchgate.net This illustrates the role of metallacycles in facilitating complex bond-forming cascades and serves as a mechanistic paradigm for potential metal-mediated transformations of the this compound scaffold.
Azetone and Ketenimine Intermediates
Detailed Mechanistic Studies and Reaction Pathway Analysis
A comprehensive understanding of the reactivity of this compound relies on detailed mechanistic studies that combine experimental evidence with computational analysis. whiterose.ac.ukhokudai.ac.jp These studies elucidate reaction pathways, rationalize stereochemical outcomes, and identify key transition states and intermediates. mdpi.comwayne.eduescholarship.org
The Staudinger ketene-imine cycloaddition, a primary method for synthesizing the azetidinone ring, is described as a stepwise process. mdpi.com The reaction is initiated by the nucleophilic attack of the imine nitrogen on the ketene carbon, forming a zwitterionic intermediate. organic-chemistry.org The subsequent conrotatory electrocyclization of this intermediate yields the four-membered β-lactam ring. mdpi.com The stereoselectivity (cis vs. trans) of the product is determined by the competition between this direct ring closure and the isomerization of the zwitterionic intermediate. organic-chemistry.org
Computational studies using Density Functional Theory (DFT) and other ab initio methods have been invaluable in mapping the potential energy surfaces of these reactions. mdpi.comwayne.edu For the alkaline hydrolysis of azetidin-2-one, theoretical calculations help to determine the energetic barriers for reaching the transition states for cleavage of the different carbonyl functions (lactam vs. ester substituents), explaining the observed product distributions. uliege.be For photochemical reactions, computational analysis can clarify the nature of the excited states involved and the pathways leading from the initial excitation to the final photoproducts, such as the reversible isomerization between benzoazetinone and α-iminoketene. acs.org
| Reaction Type | Proposed Mechanism | Key Intermediates | Supporting Evidence/Method | Reference |
|---|---|---|---|---|
| Staudinger Cycloaddition | Stepwise: Nucleophilic attack followed by conrotatory electrocyclization. | Zwitterionic intermediate | Kinetic studies, computational analysis (DFT). mdpi.comorganic-chemistry.org | mdpi.comorganic-chemistry.org |
| Base-Promoted Hydrolysis | Bimolecular nucleophilic acyl substitution. | Tetrahedral intermediate | Kinetic studies, computational modeling (ab initio). researchgate.netuliege.be | researchgate.netuliege.be |
| Photochemical Isomerization | Excitation to singlet or triplet state, followed by ring-opening. | Excited states, Ketenimine | Spectroscopic analysis (Ar matrix), product analysis, sensitization experiments. cdnsciencepub.compsu.eduacs.org | cdnsciencepub.compsu.eduacs.org |
| Nucleophilic Ring Opening (Donor-Acceptor Azetines) | Strain-induced retro-Claisen ring opening. | Activated 3-azetidinone | Isolation of by-products, reaction stoichiometry. nsf.gov | nsf.gov |
Structure Reactivity Relationships in Azet 2 1h One Systems
Influence of Substituents on Reaction Kinetics and Thermodynamics
The positions of substituents on the azet-2(1H)-one ring are critical in dictating their influence on reactivity. While specific kinetic and thermodynamic data for substituted azet-2(1H)-ones are not extensively detailed in the provided results, general principles of organic chemistry suggest that substituents at the 3- and 4-positions can have profound effects.
In related heterocyclic systems, it has been shown that the electronic properties of a substituent are highly dependent on its position. researchgate.net For instance, in electrophilic aromatic substitution, the position of a substituent directs incoming electrophiles to specific locations on the ring. studymind.co.uklibretexts.org This is due to the substituent's ability to stabilize or destabilize the charged intermediates formed during the reaction. libretexts.org Applying this to the this compound system, a substituent at the 4-position, adjacent to the nitrogen atom, could have a more significant impact on reactions involving the nitrogen lone pair or the adjacent carbonyl group compared to a substituent at the 3-position.
The steric bulk of substituents at both the 3- and 4-positions can also play a crucial role. Large substituents can hinder the approach of reactants, slowing down the reaction rate. This steric hindrance can also influence the stereochemical outcome of reactions.
A study on the cycloaddition of imines with chloroacetyl chloride to form cis-2-azetidinones indicated that the steric and electronic nature of substituents on the ketene (B1206846), which corresponds to substitution at the 3-position of the resulting azetidinone, has a more dominant effect on the reaction's feasibility than substituents on the imine. researchgate.net
Table 1: Illustrative Examples of Substituent Effects on Reactivity (General)
| Substituent Position | Potential Electronic Effect | Potential Steric Effect |
| 3-Position | Can influence the acidity of the adjacent C-H bond and the reactivity of the carbonyl group. | Can hinder nucleophilic attack at the carbonyl carbon. |
| 4-Position | Can modulate the nucleophilicity of the ring nitrogen and the stability of adjacent carbocations. | Can restrict access to the nitrogen atom and influence the conformation of the ring. |
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, are a primary factor in controlling the reactivity of the this compound ring. lumenlearning.comstudymind.co.uk
Electron-Withdrawing Groups (EWGs):
Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carbonyl groups (-COR), decrease the electron density of the ring. studymind.co.uklibretexts.org This deactivation makes the ring less susceptible to electrophilic attack. studymind.co.uk However, it can enhance the reactivity towards nucleophilic attack, particularly at the carbonyl carbon, by making it more electrophilic. In the context of the Staudinger synthesis of β-lactams, the presence of electron-withdrawing groups on the imine component can influence the stereoselectivity of the reaction. researchgate.net
Computational studies on other heterocyclic systems have shown that electron-withdrawing groups like -NO2 increase the positive charge on the ring, making it more susceptible to nucleophilic attack. d-nb.info The presence of EWGs can also lead to larger dipole moments in the molecule.
Electron-Donating Groups (EDGs):
Conversely, electron-donating groups, such as amino (-NH2), hydroxyl (-OH), and alkyl groups, increase the electron density of the ring. studymind.co.uk This activation makes the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comstudymind.co.uk In the synthesis of cis-2-azetidinones, the presence of electron-donating groups on the imine was found to facilitate the reaction. researchgate.net
The table below summarizes the general effects of electron-withdrawing and electron-donating groups on the reactivity of aromatic systems, which can be extrapolated to the this compound system.
Table 2: General Effects of Substituent Electronic Properties on Reactivity
| Substituent Type | Effect on Electron Density | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
| Electron-Withdrawing Group (EWG) | Decreases | Decreases (Deactivation) studymind.co.uk | Increases |
| Electron-Donating Group (EDG) | Increases | Increases (Activation) studymind.co.uk | Decreases |
Computational and Theoretical Investigations of Azet 2 1h One
Quantum Chemical Topology (QCT) Analyses
Quantum Chemical Topology (QCT) offers a powerful framework for analyzing chemical systems through the lens of real-space functions like the electron density. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Interacting Quantum Atoms (IQA) approach, which fall under the QCT umbrella, have been used to provide a detailed, parameter-free picture of chemical bonding and non-covalent interactions involving Azet-2(1H)-one. mdpi.comresearchgate.netscispace.com
Interplay between Hydrogen Bonding and Aromaticity
This compound has been a key model system for investigating the interplay between hydrogen bonding and aromaticity. mdpi.comresearchgate.net As a monomer, the this compound ring is considered antiaromatic according to Hückel's rule. mdpi.com Computational studies have examined its behavior upon forming hydrogen-bonded dimers. Specifically, the tautomer where the hydrogen bond donor is part of the ring (DCR) has been analyzed. mdpi.comresearchgate.net
Research using QCT tools reveals that the formation of hydrogen bonds can significantly modulate the electronic structure and stability of the interacting rings. researchgate.net For systems like this compound, the formation of a DCR dimer leads to a decrease in the aromatic character of the monomer, which is an energetically unfavorable electronic rearrangement. mdpi.com This phenomenon is part of a broader class of interactions known as Aromaticity and Antiaromaticity Modulated Hydrogen Bonds (AMHB). researchgate.net The analysis shows fundamental differences in how aromatic and antiaromatic systems behave when forming these hydrogen-bonded clusters. researchgate.net
One peculiar finding is that the dimer of this compound (in its DCR form) deviates considerably from planarity, adopting a distorted conformation. mdpi.com This distortion is theorized to be a mechanism to alleviate the unfavorable reduction in aromaticity that occurs upon dimerization. mdpi.com
Analysis of Energetic Changes and Non-Covalent Interactions
The IQA energy partition method has been employed to dissect the energetic changes that occur during the formation of this compound molecular clusters. researchgate.netscispace.com This approach allows for a detailed examination of the non-covalent interactions (NCIs) that stabilize the dimer. The formation of a hydrogen bond is associated with a redistribution of electron density, where charge is transferred from the hydrogen bond acceptor to the donor. mdpi.com
QCT analyses provide a quantitative breakdown of these energetic trends. mdpi.com Studies comparing the DCR dimer of this compound to reference systems show distinct energetic signatures. The interaction energy is composed of various terms, including electrostatic and exchange-correlation components, which are precisely calculated within the IQA framework. These analyses reveal that for certain systems, hydrogen bond formation can lead to a stabilization of the ring, while for others, like this compound, it results in destabilization. researchgate.net The table below summarizes the energetic changes upon dimerization for this compound and a reference compound, highlighting the relative impact of hydrogen bonding.
| System | Configuration | ΔE (kcal/mol) at PBE0/Def2-TZVP Level | Qualitative Effect on Ring |
|---|---|---|---|
| This compound | DCR Dimer | -15.93 | Destabilization / Aromaticity Decrease |
| Formamide (Reference) | DCR Dimer | -13.59 | Reference Interaction |
This table presents data derived from computational studies on hydrogen-bonded dimers. scispace.com ΔE represents the interaction energy.
Advanced Molecular Orbital Studies (e.g., Semiempirical, Ab Initio, Density Functional Theory)
A range of molecular orbital theories, from efficient semiempirical methods to more rigorous ab initio and Density Functional Theory (DFT) approaches, are standard tools for investigating molecular properties. uliege.be These methods are used to calculate optimized geometries, electronic energies, and frontier molecular orbitals, which together provide a comprehensive picture of a molecule's behavior. uliege.be
Examination of Reaction Mechanisms and Modes of Chemical Attack
Computational chemistry is instrumental in elucidating reaction mechanisms. For the azetidinone family, mechanisms such as the Staudinger ketene-imine cycloaddition are well-studied routes to the saturated ring. srce.hr In a relevant study, an unexpected synthesis of this compound derivatives was reported during what was intended to be a Staudinger reaction. srce.hr The proposed mechanism suggests that altering reactant concentrations and the order of addition leads to the formation of the unsaturated this compound ring instead of the expected 2-azetidinone. The suggested pathway involves the reaction of a Schiff base with chloroacetyl chloride in the presence of excess triethylamine (B128534). srce.hr
Furthermore, theoretical methods like DFT are frequently used to explore the pathways of cycloaddition reactions, which are key to forming four-membered rings. rjptonline.org Computational models can determine activation barriers and transition state structures, explaining the reactivity and selectivity observed experimentally. uliege.be
Calculation of Electronic Energies and Optimized Geometries
A fundamental application of computational chemistry is the determination of a molecule's minimum energy structure. uliege.be For this compound, geometry optimizations have been performed using the PBE0 hybrid functional in conjunction with the Def2-TZVP basis set. researchgate.net Such calculations yield precise information on bond lengths, bond angles, and dihedral angles that define the molecular structure.
While the specific optimized coordinates for the this compound monomer are part of a larger computational dataset focused on its dimerization, the individual values are not detailed in the primary literature. mdpi.comscispace.com A typical output from such a DFT calculation would provide the parameters listed in the table below.
| Structural Parameter | Description | Calculated Value (PBE0/Def2-TZVP) |
|---|---|---|
| r(C=O) | Carbonyl bond length (Å) | Not reported in cited literature |
| r(C-N) | Amide C-N bond length (Å) | Not reported in cited literature |
| r(C=C) | Ring double bond length (Å) | Not reported in cited literature |
| ∠(N-C=O) | Amide bond angle (°) | Not reported in cited literature |
| Total Electronic Energy | Hartree (a.u.) | Not reported in cited literature |
This table illustrates the type of data obtained from geometry optimization calculations. The specific values for this compound have been calculated but are not available in the cited primary sources. mdpi.comresearchgate.net
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. uliege.be It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of a molecule's kinetic stability and reactivity. nih.govajol.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. nih.gov
For this compound, its antiaromatic character is a direct consequence of its π-electron system, which is described by its molecular orbitals. mdpi.com The specific energies of the HOMO, LUMO, and the resulting energy gap can be precisely calculated using DFT and ab initio methods. uliege.be This data helps in predicting how this compound would behave in pericyclic reactions or in reactions with nucleophiles and electrophiles. Although these properties have been computed for this compound as part of broader studies, the specific energy values are not reported in the available literature. mdpi.comscispace.com
| Orbital | Description | Energy (eV) |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Not reported in cited literature |
| LUMO | Lowest Unoccupied Molecular Orbital | Not reported in cited literature |
| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | Not reported in cited literature |
This table shows the key parameters derived from an FMO analysis. These values are standard outputs from DFT calculations but are not available for this compound in the referenced literature.
Determination of Global Chemical Activity Descriptors (e.g., Chemical Softness, Hardness, Ionization Potential, Electron Affinity)
Computational chemistry provides powerful tools for understanding the intrinsic reactivity of molecules through the calculation of global chemical activity descriptors. These descriptors, derived from the framework of Density Functional Theory (DFT), offer quantitative measures of a molecule's stability and reactivity. researchgate.net The determination of these parameters relies on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govfrontiersin.org
According to Koopman's theorem, the energy of the HOMO (EHOMO) approximates the ionization potential (IP), while the energy of the LUMO (ELUMO) relates to the electron affinity (EA). rroij.comrroij.com From these fundamental properties, a suite of other descriptors can be calculated to build a comprehensive picture of chemical behavior. frontiersin.orgresearchgate.net
Key global reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron. (IP ≈ -EHOMO) rroij.com
Electron Affinity (EA): The energy released upon gaining an electron. (EA ≈ -ELUMO) rroij.com
Electronegativity (χ): The power of an atom or molecule to attract electrons. (χ ≈ (IP + EA) / 2) frontiersin.org
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. (μ = -χ) frontiersin.org
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. (η = (IP - EA) / 2) frontiersin.org Molecules with a large HOMO-LUMO gap are considered "hard" and have high stability and low reactivity. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability and higher reactivity. (S = 1 / η) frontiersin.orgrroij.com "Soft" molecules have a small HOMO-LUMO gap. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electronic charge from the environment. (ω = μ² / 2η) frontiersin.org
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.4925 |
| LUMO Energy | ELUMO | -1.1946 |
| HOMO-LUMO Gap | ΔE | 5.2979 |
| Electronegativity | χ | 3.8435 |
| Chemical Potential | μ | -3.8435 |
| Chemical Hardness | η | 2.6489 |
| Chemical Softness | S | 0.1887 |
| Electrophilicity Index | ω | 2.7885 |
Table 1. Global Reactivity Descriptors for Ezetimibe, a substituted azetidinone, calculated at the B3LYP/6-311++G(d,p) level. Data sourced from a study on Ezetimibe-L-proline cocrystals. frontiersin.org
The large HOMO-LUMO energy gap (ΔE) for Ezetimibe indicates high kinetic stability and relatively low chemical reactivity, which is characteristic of a "hard" molecule. frontiersin.orgresearchgate.net This stability is a key feature of many drug molecules. The calculated descriptors for such substituted azetidinones help in predicting their reactivity and potential interactions within biological systems. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. dergipark.org.tr The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are attractive or repulsive to a point positive charge. nih.gov This allows for the identification of sites susceptible to electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua
In an MEP map, different colors represent different values of electrostatic potential:
Red: Indicates regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack.
Blue: Indicates regions of most positive potential, which are electron-poor and are favorable sites for nucleophilic attack.
Green: Represents regions of neutral or zero potential.
Computational studies on substituted azetidinones, performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p), have elucidated the reactive sites of these molecules. nih.govdergipark.org.tr For the azetidinone ring, the MEP map typically reveals a strong negative potential (red or yellow) around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. This region is therefore a primary site for electrophilic interactions, including hydrogen bonding. dergipark.org.tr Conversely, a positive potential (blue) is often observed around the hydrogen atoms attached to the ring, marking them as sites for nucleophilic interaction. dergipark.org.trtandfonline.com The MEP analysis is crucial for understanding intermolecular interactions, such as how a β-lactam drug might bind to its target protein. nih.gov
Development and Application of Quantum Mechanical Force Fields
Molecular dynamics (MD) simulations are indispensable for studying the dynamic behavior of biological systems, but their accuracy is highly dependent on the force field used to describe the potential energy of the system. chemrxiv.org While classical force fields (e.g., AMBER, CHARMM) are computationally efficient, they may lack accuracy for molecules with unusual electronic features or for describing chemical reactions. chemrxiv.orgscispace.com To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods and quantum mechanically-derived force fields have been developed. scispace.comunirioja.es
The β-lactam ring of azetidinone derivatives is a strained, highly reactive moiety whose interactions, particularly during enzymatic reactions, are best described with quantum mechanical accuracy. unirioja.es QM/MM simulations have been extensively applied to study penicillin-recognizing proteins and β-lactamase enzymes, which are responsible for antibiotic resistance. chemrxiv.orgunirioja.es In these studies, the β-lactam antibiotic and key active site residues are treated with a QM method, while the rest of the protein and solvent are handled by a classical MM force field. unirioja.es
This approach has been used to:
Investigate Reaction Mechanisms: Elucidate the step-by-step mechanism of β-lactam hydrolysis by β-lactamase enzymes, including the acylation of the active site serine and the subsequent deacylation. chemrxiv.org
Understand Antibiotic Resistance: Analyze how mutations in penicillin-binding proteins (PBPs) decrease their binding affinity for β-lactam antibiotics, leading to resistance. unirioja.esnih.gov
Parameterize Classical Force Fields: Generate accurate parameters, such as atomic charges (e.g., RESP charges) and torsional profiles, for new antibiotics to be used in classical MD simulations. chemrxiv.org For instance, the General Amber Force Field (GAFF) is often used for the small molecule (the antibiotic), with parameters derived from QM calculations. chemrxiv.org
The development of these specialized force fields and QM/MM protocols is critical for virtual screening and the rational design of new, more effective β-lactam antibiotics that can overcome bacterial resistance.
Theoretical Rationalization of Rearrangement Mechanisms
Theoretical calculations are a cornerstone for rationalizing the complex mechanisms of molecular rearrangements. By mapping the potential energy surface using methods like DFT, chemists can identify transition states and intermediates, calculate activation barriers, and predict the most likely reaction pathways. srce.hr
Several computational studies have investigated rearrangements involving the azetidinone core or related lactams:
Hofmann-Löffler-Freytag (HLF) Reaction: A study on the light-induced rearrangement of N-chlorinated laurolactam (B145868) (a large macrocyclic lactam) demonstrated the formation of various bicyclic products, including those containing a four-membered β-lactam ring. srce.hracs.org Quantum chemical calculations were essential in explaining the reaction thermodynamics and kinetics. The study highlighted that C-centered radicals adjacent to a carbonyl group are generally stable, but highly constrained structures like 2-azetidinone represent notable exceptions. srce.hracs.org
Copper-Catalyzed Cascade Reactions: A synthetic route to azetidine (B1206935) nitrones from O-propargylic oximes was shown to proceed through a copper(I)-catalyzed tandem researchgate.netfrontiersin.org-rearrangement and 4π-electrocyclization. beilstein-journals.org The substituents on the starting material were found to dictate the course of the electrocyclization, leading to different heterocyclic products. beilstein-journals.org
Solid-State Isomerization: The thermal rearrangement of bisallenes attached at the 4-position of a 2-azetidinone ring has been investigated. These reactions, which can occur with high stereoselectivity in the solid state, involve the isomerization of the bisallene moiety into a bismethylenecyclobutene.
These theoretical investigations provide deep insight into the feasibility of different reaction pathways, the stability of radical intermediates, and the factors controlling regioselectivity, which is crucial for designing novel synthetic strategies centered on the azetidinone scaffold. srce.hrbeilstein-journals.org
Investigation of Stereoelectronic Effects and Hyperconjugative Interactions
Stereoelectronic effects, which describe the influence of orbital alignment on molecular structure and reactivity, are fundamental to understanding the chemistry of this compound. unirioja.es These effects arise from stabilizing donor-acceptor interactions between filled and empty orbitals. unirioja.es
A key stereoelectronic interaction in the this compound ring is the amide resonance, a form of hyperconjugation. This involves the delocalization of the nitrogen atom's lone pair (a non-bonding orbital, nN) into the antibonding π* orbital of the adjacent carbonyl group (nN → π*C=O). This interaction is critical for several reasons:
It imparts partial double-bond character to the N-C(O) bond, which influences the bond length and rotational barrier.
It increases the electron density on the carbonyl oxygen and decreases it on the nitrogen, which is crucial for the molecule's reactivity and intermolecular interactions.
Computational studies using Quantum Chemical Topology (QCT) have been employed to analyze the chemical bonding in dimers of this compound (referred to as AZH in the study) held together by hydrogen bonds. These analyses provide a detailed picture of the energetic and electronic changes that occur upon dimerization, highlighting the interplay between hydrogen bonding and the intrinsic electronic structure of the monomer. The study examined dimers where the hydrogen bond donor is contained within the ring (DCR), which is the case for the standard amide form of this compound. Such theoretical work helps to quantify the strength of intermolecular interactions and how they are influenced by the stereoelectronic properties of the azetidinone ring.
Applications of Azet 2 1h One As a Synthetic Intermediate and Building Block
Precursor for the Synthesis of Diverse Heterocyclic Systems
Azet-2(1H)-one and its derivatives are key precursors for the synthesis of a variety of heterocyclic compounds. The ring strain and the presence of reactive sites within the azetidinone core allow for a range of chemical transformations, leading to the formation of larger and more complex heterocyclic structures.
Construction of Pyrroles and other Nitrogenous Heterocycles
The transformation of this compound derivatives into pyrroles and other nitrogen-containing heterocycles is a notable application of this scaffold. researchgate.netnih.gov For instance, the ring expansion of this compound derivatives can be achieved through reactions with various nitrogen nucleophiles, leading to the formation of six or seven-membered rings. researchgate.net This approach has been utilized to prepare benzochromenopyrimidine and other fused heterocyclic systems. researchgate.net
Furthermore, the reactivity of the cyanomethylene functionality often present in this compound precursors can be exploited to construct new heterocycles. researchgate.net These reactions often proceed through multicomponent reaction pathways, allowing for the efficient synthesis of structurally diverse nitrogenous heterocycles from simple starting materials. nih.gov Research has demonstrated the synthesis of various pyrrole (B145914) derivatives, including 2,4-disubstituted pyrroles, through cascade reactions that are tolerant of air and moisture and can be performed at ambient temperatures. nih.gov
Some specific examples of pyrrole synthesis include:
The use of gold-catalyzed reactions of 2H-azirines with ynamides.
The cyclization of α-amino ketones with alkynes. organic-chemistry.org
The condensation of propargyl amines with ethyl vinyl ether under microwave irradiation.
The following table summarizes various methods for the synthesis of pyrroles and other nitrogenous heterocycles from different starting materials.
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2H-Azirines and Ynamides | Gold-catalysis | Substituted Pyrroles | |
| α-Amino Ketones and Alkynes | Gold-catalysis | Substituted Pyrroles | organic-chemistry.org |
| Propargyl Amines and Ethyl Vinyl Ether | Microwave Irradiation | Pyrrole Derivatives | |
| 1,4-Diketones and Primary Amines | MgI2 Etherate | N-substituted Pyrroles | |
| Terminal Alkynes, Sulfonyl Azides, and Heterocummulenes | Copper-catalysis | Functionalized Azet-2(1H)-ones | nih.gov |
Formation of Spirocyclic Architectures
This compound derivatives are valuable precursors for the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single atom. researchgate.netmdpi.com The construction of spirocyclic β-keto-lactams can be achieved through copper-catalyzed processes. Additionally, the Paternò–Büchi reaction between cyclic ketones and maleic acid derivatives provides a route to functionalized spirocyclic oxetanes. rsc.org
The synthesis of spirocyclic azetidin-2-ones anchored with a heterocycle has been accomplished via a p-toluenesulfonic acid (p-TSA) catalyzed cyclocondensation of azetidin-2,3-diones with difunctionalized substrates. researchgate.net This method allows for the creation of complex spiro-β-lactams with defined stereochemistry. researchgate.net For instance, the reaction of 1-benzyl-3-(1-hydroxyethyl)-1-azaspiro[3.5]nona-5,8-diene-2,7-dione can be used to generate spirocyclic structures.
Role in Complex Molecule Synthesis and Structural Elaboration
The strained four-membered ring of this compound makes it a reactive intermediate that can be utilized in the synthesis of more complex molecules. nih.gov Its unique electronic and steric properties are conferred by the fused heterocyclic structure, which often includes a naphthalene (B1677914) backbone condensed with the β-lactam ring. This structural feature makes it a candidate for various applications in medicinal chemistry and materials science.
The azetidinone ring can be opened or rearranged to introduce new functional groups and build more elaborate molecular frameworks. For example, β-lactam-4-ylidenes, generated from spiro-fused β-lactam oxadiazolines, have the potential for both intramolecular and intermolecular reactions to elaborate the β-lactam system. cdnsciencepub.com
Utilization as Chiral Templates in Asymmetric Synthesis
This compound derivatives can serve as chiral templates in asymmetric synthesis, a field focused on the selective synthesis of one enantiomer of a chiral molecule. thechemicalengineer.com Chiral auxiliaries, which are optically active compounds, can be temporarily incorporated into an achiral substrate to guide the selective formation of a specific enantiomer. uvic.ca Chiral amines, for instance, are widely used as chiral building blocks in the synthesis of various compounds. sigmaaldrich.com
In the context of azetidinones, chiral auxiliaries can be used to control the stereochemistry of reactions at the β-lactam ring. For example, the use of enantiopure oxazolidinones as chiral auxiliaries allows for enantioselective enolate alkylation and aldol (B89426) reactions. uvic.ca This approach enables the synthesis of optically active β-lactams, which are important precursors for various biologically active molecules. The stereochemical outcome of these reactions is often dictated by the structure of the chiral auxiliary and the reaction conditions.
The following table provides examples of chiral auxiliaries and their applications in asymmetric synthesis.
| Chiral Auxiliary | Application | Outcome |
| (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | Asymmetric synthesis | Stoichiometric control of chirality |
| Enantiopure Oxazolidinones | Enantioselective enolate alkylation | High diastereoselectivity |
| Enantiopure Oxazolidinones | Enantioselective aldol reactions | Syn-aldol products with high stereocontrol |
| (R)- or (S)-α-Ethylbenzylamine | Reductive amination | High diastereoselectivity in the synthesis of C2-symmetrical secondary amines |
Integration into Hybrid Molecular Constructs
This compound moieties can be integrated into hybrid molecular constructs, which are molecules that combine two or more different structural motifs to achieve novel properties or biological activities. ontosight.ainih.gov For instance, the fusion of an azetidinone ring with other heterocyclic systems can lead to compounds with unique chemical and biological profiles. researchgate.net
An example of this is the synthesis of nitrofuran-warhead-equipped spirocyclic azetidines, which have shown excellent activity against Mycobacterium tuberculosis. mdpi.com These hybrid molecules combine the structural features of a spirocyclic azetidine (B1206935) with a nitrofuran component, resulting in potent antimycobacterial agents. mdpi.com
Exploration in Polymerization Chemistry
The ring-opening polymerization of azetidinone derivatives presents a pathway to novel polymers with potentially interesting properties. nsf.gov Specifically, N-(alkylsulfonyl)azetidines undergo anionic ring-opening polymerization (AROP) to form poly(N-sulfonylazetidine)s. nsf.gov These polymers are potential precursors to valuable polyimines. nsf.gov
The polymerization kinetics and the properties of the resulting polymers are influenced by the nature of the substituent on the nitrogen atom. For example, the polymerization of N-(ethanesulfonyl)azetidine (EsAzet) and N-(2-propanesulfonyl)azetidine (iPsAzet) proceeds in a first-order manner with respect to the monomer concentration. nsf.gov In contrast, the polymerization of N-(tert-butylsulfonyl)azetidine (tBsAzet) leads to the precipitation of the polymer at low conversion. nsf.gov
The temperature also plays a crucial role in the polymerization rate. At 120 °C, iPsAzet polymerizes the fastest, while at 180 °C, N-(methanesulfonyl)azetidine (MsAzet) exhibits the highest polymerization rate. nsf.gov These findings highlight the tunability of the polymerization process and the potential to create polymers with tailored properties.
Emerging Research Directions and Future Perspectives in Azet 2 1h One Chemistry
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient construction of the Azet-2(1H)-one ring remains a central theme in organic synthesis. While the Staudinger [2+2] ketene-imine cycloaddition is a classic and widely used method, modern research focuses on developing more efficient, selective, and sustainable catalytic systems. researchgate.netresearchgate.net Recent advancements have moved beyond traditional methods to embrace transition-metal catalysis, organocatalysis, and photocatalysis. rsc.orgrsc.org
Transition metal-catalyzed reactions, such as the copper-catalyzed Kinugasa reaction between terminal alkynes and nitrones, offer an attractive route to β-lactams. rsc.org Research in this area investigates new ligands and bimetallic systems to control stereoselectivity and expand the substrate scope. Another significant area is the metal-catalyzed C-H activation/oxidative amidation, which provides a novel retrosynthetic pathway to the N1-C4 bond, though challenges remain in controlling selectivity over the formation of five-membered rings. rsc.org
Organocatalysis has emerged as a powerful, metal-free alternative. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the synthesis of strained spiro-β-lactams with excellent enantioselectivity. rsc.org Similarly, chiral amines and phosphines have been developed to catalyze asymmetric Staudinger reactions, offering high stereocontrol. researchgate.net Furthermore, heterogeneous catalysts, such as basic Mg-Al hydroxide (B78521), are being explored for use in microwave-assisted syntheses, promoting non-hazardous reaction conditions and catalyst reusability. researchgate.netmdpi.com
Table 1: Comparison of Modern Catalytic Systems for this compound Synthesis This table is interactive. You can sort and filter the data.
| Catalytic System | Key Reaction Type | Catalyst Example | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Transition-Metal Catalysis | Kinugasa Reaction | Copper(I) with chiral ligands | Access to chiral β-lactams from alkynes/nitrones | rsc.org, |
| Transition-Metal Catalysis | C-H Activation | Palladium (Pd) complexes | Novel retrosynthetic approach (N1-C4 bond) | rsc.org |
| Organocatalysis | Staudinger [2+2] Cycloaddition | Chiral N-Heterocyclic Carbenes (NHCs) | Metal-free, high enantioselectivity for spiro-β-lactams | rsc.org |
| Organocatalysis | Staudinger [2+2] Cycloaddition | Chiral amines/phosphines | Asymmetric synthesis with high stereocontrol | researchgate.net |
| Heterogeneous Catalysis | Staudinger [2+2] Cycloaddition | Mg-Al Hydroxide (MAH) | Reusable catalyst, microwave compatible, reduced waste | researchgate.net, mdpi.com |
| Photocatalysis | Norrish-Yang Cyclization | Visible-light photocatalysts | C(sp3)-H functionalization from simple acrylamides | whiterose.ac.uk |
Application of Advanced Computational Modeling for Reaction Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of this compound systems. acs.orgtandfonline.com These advanced models provide deep mechanistic insights that are often difficult to obtain through experimental means alone, accelerating the development of new reactions and catalysts. mit.edunumberanalytics.com
A key application is the elucidation of complex reaction mechanisms. For example, DFT calculations have been used to study the Staudinger reaction, revealing how changing an N-protecting group on the imine reactant can switch the stereochemical outcome from cis to trans. rsc.org Such studies help chemists rationally design experiments to achieve desired stereoselectivity. rsc.org Computational models have also been employed to investigate the hydrolysis of β-lactams by metallo-β-lactamases and biomimetic complexes, which is crucial for designing new, more resilient antibiotics. acs.orgtandfonline.com
Beyond mechanistic studies, computational modeling is being used proactively for reaction design. Researchers have developed models to prescreen substrates for photocatalyzed reactions that form azetidines, predicting which reactant pairs will be successful and which will not. mit.edu This predictive power saves significant time and resources compared to traditional trial-and-error experimentation. mit.edu DFT models of catalyst surfaces and reactant binding energies are also critical for designing catalysts for biomass-to-fuel processes, demonstrating the broad applicability of these computational tools. energy.gov
Table 2: Examples of Computational Studies in this compound Chemistry This table is interactive. You can sort and filter the data.
| Study Focus | Computational Method | Key Finding | Significance | Reference(s) |
|---|---|---|---|---|
| Staudinger Reaction Stereoselectivity | DFT (B3LYP/6-31G(d)) | Electronic effects of N-substituents (tosyl vs. triflyl) control cis/trans selectivity. | Provides a mechanistic basis for controlling stereochemical outcomes in β-lactam synthesis. | rsc.org |
| β-Lactamase Acylation Mechanism | DFT with Cluster Approach | Elucidated the multi-step process and energy barriers for penicillin G acylation by β-lactamase. | Informs the design of novel enzyme inhibitors to combat antibiotic resistance. | acs.org |
| Photocatalytic Synthesis | DFT | Supported a carbon-to-carbon 1,5-hydrogen atom transfer mechanism in a Norrish-Yang type reaction. | Validated a new photochemical route for β-lactam construction from acrylamides. | whiterose.ac.uk |
| Photocatalytic Reaction Prediction | Computational Screening | Predicted successful alkene-oxime pairs for azetidine (B1206935) synthesis based on frontier orbital energies. | Enables high-throughput virtual screening, accelerating the discovery of new synthetic methods. | mit.edu |
| Hydrolysis by Mimetic Complexes | DFT | Analyzed the stepwise mechanism of β-lactam ring hydrolysis catalyzed by a dinuclear Zn(II) complex. | Aids in understanding β-lactam degradation and designing more stable compounds. | tandfonline.com |
Synthesis of Highly Functionalized Derivatives with Designed Properties
The synthesis of this compound derivatives with diverse and complex functionalization is a rapidly advancing field, driven largely by the demands of medicinal chemistry. orientjchem.org The goal is to create molecules with tailored properties, moving beyond antibacterial action to areas like antidepressant and anticancer agents. orientjchem.orgrsc.org
A significant area of focus is the creation of spirocyclic β-lactams, where one of the ring carbons is part of another ring system. rsc.org These complex, three-dimensional structures are of great interest for their potential biological activities. The Staudinger reaction remains a common method for accessing these compounds, including novel spirocyclopropyl β-lactams. rsc.org Other innovative strategies include the efficient diastereoselective synthesis of highly functionalized azetidin-2-imines through a parallel copper catalysis strategy. acs.org
The introduction of specific functional groups is another key strategy. For example, the selective introduction of a trifluoromethyl (CF3) group can strongly alter a molecule's biological properties, such as lipophilicity and metabolic stability. rsc.org Researchers are also developing one-pot methods to create polysubstituted azetidines with high stereoselectivity, which can then be converted into highly functionalized this compound derivatives. nih.gov These synthetic efforts are crucial for building libraries of novel compounds for biological screening and drug discovery. orientjchem.orgajrconline.org
Interdisciplinary Approaches in Organic Synthesis and Materials Science
The unique properties of the this compound ring are finding applications beyond pharmaceuticals, most notably in the field of materials science. uni-augsburg.de This interdisciplinary approach leverages the principles of organic synthesis to create novel polymers and materials with advanced functions. researchgate.net
A prominent example is the synthesis of "Nylon-3" polymers, or poly(β-peptides), through the ring-opening polymerization of β-lactam monomers. researchgate.net This method can produce high-molecular-weight polymers whose properties can be precisely tuned by the choice of substituents on the starting β-lactam. illinois.edu By controlling the polymerization, researchers can create block copolymers with distinct hydrophilic and hydrophobic domains, leading to materials that can self-assemble into ordered structures. illinois.edu
These Nylon-3 polymers have shown significant promise for biomedical applications. For instance, polymers bearing cationic and lipophilic side chains can mimic the structure of antimicrobial peptides, allowing them to selectively disrupt microbial membranes. researchgate.net The kinetics of this polymerization process are under intense study to better control the distribution of different monomer subunits within the polymer chain, which is critical for developing materials with predefined structure-activity relationships. acs.org The fusion of organic synthesis with polymer science is thus paving the way for a new generation of smart, functional materials derived from the this compound scaffold. rsc.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
